Product packaging for 2-(Chlorosulfanyl)-1H-benzimidazole(Cat. No.:CAS No. 71196-90-2)

2-(Chlorosulfanyl)-1H-benzimidazole

Cat. No.: B11908785
CAS No.: 71196-90-2
M. Wt: 184.65 g/mol
InChI Key: IKGYHPDQGUHQQM-UHFFFAOYSA-N
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Description

2-(Chlorosulfanyl)-1H-benzimidazole is a versatile benzimidazole-based building block designed for advanced chemical synthesis and drug discovery research. The benzimidazole core is a privileged scaffold in medicinal chemistry, known for its wide spectrum of pharmacological activities, largely due to its structural similarity to naturally occurring nucleotides . This specific derivative, featuring a reactive chlorosulfanyl group, serves as a critical intermediate for the development of novel compounds. The primary research value of this compound lies in its potential to generate diverse molecular hybrids. The reactive sulfanyl chloride group allows for facile nucleophilic substitution, enabling researchers to create sulfur-linked hybrids with other pharmacologically relevant heterocycles, such as pyrimidines . Such hybrids often exhibit enhanced and multi-faceted biological activities, including potent antimicrobial and anticancer properties, making them valuable leads in the search for new therapeutic agents . This reagent is intended solely for laboratory research by qualified professionals and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5ClN2S B11908785 2-(Chlorosulfanyl)-1H-benzimidazole CAS No. 71196-90-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71196-90-2

Molecular Formula

C7H5ClN2S

Molecular Weight

184.65 g/mol

IUPAC Name

1H-benzimidazol-2-yl thiohypochlorite

InChI

InChI=1S/C7H5ClN2S/c8-11-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H,9,10)

InChI Key

IKGYHPDQGUHQQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCl

Origin of Product

United States

Synthetic Methodologies for 2 Chlorosulfanyl 1h Benzimidazole and Precursors

Strategies for Constructing the 1H-Benzimidazole Core

A variety of methods have been developed for the synthesis of the benzimidazole (B57391) ring system, offering flexibility in terms of starting materials, reaction conditions, and substituent patterns.

A widely employed and classical method for synthesizing 2-substituted benzimidazoles is the condensation of o-phenylenediamines with carboxylic acids or their derivatives. ijariie.combeilstein-journals.orgeijppr.com This reaction, often referred to as the Phillips-Ladenburg reaction, typically involves heating the reactants in the presence of a dehydrating agent or an acid catalyst such as hydrochloric acid, polyphosphoric acid, or boric acid. semanticscholar.orgchemmethod.comnih.gov The use of ammonium (B1175870) chloride as a catalyst has also been reported to give good yields. semanticscholar.orgnih.gov For instance, the reaction of o-phenylenediamine (B120857) with various aromatic acids in the presence of ammonium chloride at 80–90 °C in ethanol (B145695) has been shown to produce 2-aryl-1H-benzimidazoles in yields ranging from 72% to 90%. semanticscholar.org Similarly, reacting o-phenylenediamine with formic acid is a direct route to the parent 1H-benzimidazole. ijariie.com

Table 1: Examples of Condensation Reactions for Benzimidazole Synthesis

o-Phenylenediamine Derivative Carboxylic Acid/Derivative Catalyst/Conditions Product Yield (%) Reference
o-Phenylenediamine Benzoic Acid NH4Cl, EtOH, 80-90°C 2-Phenyl-1H-benzimidazole 75.08 semanticscholar.org
o-Phenylenediamine 4-Chlorobenzoic Acid NH4Cl, EtOH, 80-90°C 2-(4-Chlorophenyl)-1H-benzimidazole 78.88 semanticscholar.org
o-Phenylenediamine 2-Hydroxybenzoic Acid NH4Cl, EtOH, 80-90°C 2-(2-Hydroxyphenyl)-1H-benzimidazole 79.18 semanticscholar.org
4-Methyl-1,2-phenylenediamine Formic Acid ZnO nanoparticles, 70°C 5-Methyl-1H-benzimidazole 94 semanticscholar.org
o-Phenylenediamine Formic Acid 90% Formic Acid, heat 1H-Benzimidazole High ijariie.com

Oxidative cyclization methods provide an alternative route to benzimidazoles, often starting from anilines or N-aryl amidines. These reactions typically employ an oxidizing agent to facilitate the ring closure. One approach involves an amidine formation followed by an oxidative cyclization sequence, which allows for the use of anilines as a source of diversity for the benzimidazole core. acs.orgnih.gov Copper(II) acetate (B1210297) in the presence of oxygen has been found to be an effective catalyst for the oxidative cyclization of crude N-aryl amidines. acs.org Another strategy utilizes D-glucose as a C1 synthon in an oxidative cyclization with o-phenylenediamines in water, offering a green and efficient method. organic-chemistry.orgacs.org This reaction proceeds in excellent yields and has been demonstrated on a gram scale for the synthesis of a component of vitamin B12. acs.org Furthermore, metal-organic frameworks (MOFs) like NH2-MIL-125(Ti) can act as heterogeneous catalysts for the oxidative cyclization of o-phenylenediamines with aldehydes, providing good yields without the need for an external oxidant. rsc.org

Transition-metal catalysis offers powerful tools for the synthesis of benzimidazoles, enabling novel bond formations and reaction pathways. Ruthenium-polyoxoniobate complexes, for example, have been shown to be efficient catalysts for the selective synthesis of 2-substituted and 1,2-disubstituted benzimidazoles by simply switching the solvent. researchgate.net Iron-catalyzed acceptorless dehydrogenative coupling of primary alcohols with aromatic diamines is another method for the selective synthesis of 1,2-disubstituted benzimidazoles. researchgate.net Nickel-catalyzed intramolecular C-H cyclization of benzimidazoles with alkenes has also been developed, with the selectivity for the endo-cyclization being controlled by the choice of a bulky N-heterocyclic carbene ligand and a tBuOK base. acs.org Furthermore, a transition-metal-free intramolecular amination of N-(2-iodoaryl)benzamidines can be achieved using potassium carbonate in water to afford benzimidazole derivatives. mdpi.com

Microwave irradiation has emerged as a valuable technique in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. arkat-usa.orgtandfonline.comnih.gov The synthesis of benzimidazoles has greatly benefited from this technology. For example, the microwave-assisted condensation of o-phenylenediamines with aldehydes using sodium hypophosphite as a catalyst in ethanol provides 2-substituted benzimidazoles in good yields (70-80%). tandfonline.com In some cases, solvent-free microwave-assisted synthesis is possible, further enhancing the eco-friendly nature of the protocol. arkat-usa.org The one-pot synthesis of 1H,3H-thiazolo[3,4-a]benzimidazoles, which involves a benzimidazole core, has been successfully achieved through a microwave-assisted condensation-cyclization reaction. arkat-usa.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Conventional Method Microwave-Assisted Method Reference
Synthesis of 1H,3H-thiazolo[3,4-a]benzimidazoles Reflux in dry toluene (B28343) for 48h 280 W, 110°C, 12 min arkat-usa.org
Synthesis of 2-substituted benzimidazoles Not specified 300 W, appropriate time tandfonline.com
Synthesis of benzimidazole-thiazolidinedione derivatives Conventional heating Significant reduction in reaction time and improved yields nih.gov

In line with the principles of green chemistry, several solvent-free and environmentally benign methods for benzimidazole synthesis have been developed. chemmethod.comeprajournals.com Ball milling, a mechanochemical technique, allows for the solvent-free synthesis of benzimidazoles from o-phenylenediamines and carboxylic acids or aldehydes in high yields (~95%). mdpi.com Another approach involves the condensation of o-phenylenediamines with aldehydes under solvent-free conditions at elevated temperatures (140 °C). semanticscholar.org The use of renewable feedstocks, such as those derived from biomass, in solvent-free reactions further enhances the sustainability of benzimidazole synthesis. eprajournals.com A solvent-free melting method using amino acids as building blocks has also been reported for the synthesis of 2-aminomethyl-benzimidazoles, with yields ranging from 58% to 86%. asianpubs.org

Introduction of Sulfur Functionalities at the 2-Position

Once the benzimidazole core is constructed, the next crucial step is the introduction of a sulfur atom at the 2-position. This is typically achieved through the synthesis of 2-mercapto-1H-benzimidazole. A common and effective method involves the reaction of o-phenylenediamine with carbon disulfide in the presence of a base like potassium hydroxide (B78521). researchgate.netnih.gov This reaction can be carried out in a mixture of ethanol and water under reflux. nih.govorgsyn.org An alternative procedure uses potassium ethyl xanthate instead of carbon disulfide and potassium hydroxide. orgsyn.org The resulting 2-mercaptobenzimidazole (B194830) is a stable, crystalline solid. orgsyn.org

The direct conversion of the 2-mercapto group to a chlorosulfanyl group can be achieved by reacting 2-mercaptobenzimidazoles with thionyl chloride. This reaction leads to the replacement of the mercapto group with a chlorine atom, forming the desired 2-chlorobenzimidazole (B1347102), which is a precursor to the target compound. researchgate.net While the direct synthesis of 2-(chlorosulfanyl)-1H-benzimidazole is not extensively detailed in the provided search results, the formation of 2-chlorobenzimidazole from 2-mercaptobenzimidazole is a key transformation. Further reaction of 2-chlorobenzimidazole with a source of sulfur would be necessary to form the sulfanyl (B85325) chloride. Another potential route involves the oxidative chlorination of the 2-mercapto group. For the related 2-mercaptobenzothiazoles, the addition of water has been shown to improve the efficiency of chlorination with sulfuryl chloride. researchgate.net This suggests that controlled oxidation and chlorination of 2-mercaptobenzimidazole could potentially yield the desired this compound.

Derivatization from 2-(Chloromethyl)-1H-benzimidazole Analogs for Related Compounds

The derivatization of 2-(chloromethyl)-1H-benzimidazole provides a versatile route to a wide range of benzimidazole derivatives, including those with sulfanyl linkages. ijpsjournal.commdpi.comnih.gov The chlorine atom in the 2-chloromethyl group is a good leaving group, facilitating nucleophilic substitution reactions with various thiols, amines, and alcohols. ijpsjournal.commdpi.com

For instance, 2-(chloromethyl)-1H-benzimidazole can be reacted with various nucleophiles in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). ijpsjournal.com The addition of a catalyst like potassium iodide can facilitate the reaction. ijpsjournal.com This methodology has been used to synthesize a library of benzimidazole derivatives by reacting 2-(chloromethyl)-1H-benzimidazole with compounds like sulfanilamide, p-nitroaniline, p-aminobenzoic acid, and p-aminophenol. ijpsjournal.com

The synthesis of benzimidazole-sulfonyl derivatives often involves the reaction of a benzimidazole scaffold with sulfonyl chlorides. nih.gov For example, a 2-mercaptobenzothiazole (B37678) can be reacted with 2-chloromethyl-1H-benzimidazole in methanol, followed by reaction with p-toluenesulfonyl chloride in pyridine (B92270) to yield the final sulfonyl derivative. nih.gov

The hydroxyl group of (1H-benzimidazol-2-yl)methanol can be converted to a chloromethyl group by reacting with thionyl chloride, which can then be further derivatized. mdpi.com

Table 2: Derivatization of 2-(Chloromethyl)-1H-benzimidazole

2-(Chloromethyl)-1H-benzimidazole ReactantNucleophileSolventBase/CatalystProductReference
2-(Chloromethyl)-1H-benzimidazoleSulfanilamideDMFK2CO3, KIN-((1H-benzo[d]imidazol-2-yl)methyl)sulfanilamide ijpsjournal.com
2-(Chloromethyl)-1H-benzimidazolep-NitroanilineDMFK2CO3, KIN-((1H-benzo[d]imidazol-2-yl)methyl)-4-nitroaniline ijpsjournal.com
2-(Chloromethyl)-1H-benzimidazolep-Aminobenzoic acidDMFK2CO3, KI4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)benzoic acid ijpsjournal.com
2-(Chloromethyl)-1H-benzimidazolep-AminophenolDMFK2CO3, KI4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)phenol ijpsjournal.com
2-Mercaptobenzothiazole2-(Chloromethyl)-1H-benzimidazoleMethanol-Intermediate nih.gov
Intermediate from abovep-Toluenesulfonyl chloridePyridine-Benzimidazole-sulfonyl derivative nih.gov

Optimization of Reaction Conditions for Selective Synthesis of this compound

The selective synthesis of this compound requires careful optimization of reaction conditions to favor the formation of the desired product and minimize side reactions. While specific optimization data for this exact compound is limited in the provided results, general principles of reaction optimization can be applied.

Key parameters to consider for optimization include:

Catalyst: The choice of catalyst can significantly influence reaction rate and selectivity. For related benzimidazole syntheses, various catalysts have been employed, including chlorosulfonic acid, ammonium chloride, and metal catalysts like copper and lanthanum chloride. researchgate.netnih.govresearchgate.net

Solvent: The solvent can affect the solubility of reactants and intermediates, as well as the reaction pathway. Solvents like chloroform (B151607), methanol, and dimethylformamide have been used in related syntheses. nih.govijpsjournal.comnih.gov

Temperature: Temperature control is crucial, as many of these reactions are temperature-sensitive. patsnap.comua.es

Reaction Time: The duration of the reaction needs to be optimized to ensure complete conversion without promoting the formation of degradation products. researchgate.net

Stoichiometry of Reactants: The molar ratio of the reactants must be carefully controlled to achieve high yields and selectivity. google.comaai.solutions

For example, in the synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles, the use of chlorosulfonic acid as a catalyst in 2-propanol at room temperature for 2-3 hours was found to be the optimal condition. researchgate.net In another study, the synthesis of 2-phenyl benzimidazole was optimized by testing different ammonium salts as catalysts and various solvents, with ammonium chloride in chloroform providing the best yield. nih.gov

Reactivity and Mechanistic Studies of 2 Chlorosulfanyl 1h Benzimidazole

Electrophilic Character of the Chlorosulfanyl Group

The 2-(chlorosulfanyl)-1H-benzimidazole molecule possesses a distinct electrophilic center at the sulfur atom of the chlorosulfanyl group. This electrophilicity arises from the polarization of the sulfur-chlorine bond due to the higher electronegativity of the chlorine atom, which withdraws electron density from the sulfur atom. Consequently, the sulfur atom becomes susceptible to attack by nucleophiles.

Nucleophilic Substitution Reactions at the Sulfur Centerorganic-chemistry.orgnih.gov

The electrophilic sulfur atom in this compound is the primary site for nucleophilic attack, leading to a variety of substitution products. These reactions typically proceed through a nucleophilic substitution mechanism at the sulfur atom, where the chlorine atom acts as a leaving group. mdpi.com The versatility of this reaction has been exploited to synthesize a diverse range of 2-substituted benzimidazole (B57391) derivatives.

Reactions with Nitrogen-Based Nucleophiles (Amines, Hydrazides)nih.govnih.govarabjchem.orgresearchgate.netnih.gov

Nitrogen-containing nucleophiles, such as primary and secondary amines, readily react with this compound to form the corresponding 2-sulfenamide derivatives. This reaction involves the attack of the nitrogen lone pair on the electrophilic sulfur atom, followed by the elimination of hydrogen chloride. For instance, the reaction with primary aromatic amines has been utilized to synthesize a series of 2-methylaminobenzimidazole derivatives. iosrphr.org

Hydrazine (B178648) and its derivatives, such as hydrazides, also serve as effective nitrogen nucleophiles. The reaction of this compound with hydrazine hydrate (B1144303) would be expected to yield 2-hydrazinylsulfanyl-1H-benzimidazole. Subsequent reactions of this intermediate can lead to the formation of various hydrazone derivatives. mdpi.com For example, the condensation of 2-(phenoxymethyl)-1H-benzimidazol-1-yl]acetate with hydrazine hydrate has been reported to produce the corresponding hydrazide. researchgate.net

Table 1: Examples of Reactions with Nitrogen-Based Nucleophiles

Nitrogen NucleophileProduct TypeReference
Primary Aromatic Amines2-Alkylaminobenzimidazoles iosrphr.org
Hydrazine Hydrate2-Hydrazinylsulfanyl-1H-benzimidazole mdpi.com
HydrazidesBenzimidazole Hydrazones researchgate.net

Reactions with Oxygen-Based Nucleophiles (Alcohols, Phenols)nih.gov

Alcohols and phenols, acting as oxygen-based nucleophiles, can react with this compound to furnish 2-alkoxy or 2-aryloxy-sulfanylbenzimidazoles, respectively. These reactions are typically carried out in the presence of a base to deprotonate the alcohol or phenol, thereby increasing its nucleophilicity. The resulting alkoxide or phenoxide then attacks the electrophilic sulfur center, displacing the chloride ion. The reaction of 2-(α-chloroisopropyl)benzimidazole with alcohols in the presence of pyridine (B92270) is known to yield 2-(α-ethoxyisopropyl)benzimidazoles. iosrphr.org

Reactions with Sulfur-Based Nucleophiles (Thiols, Thiolates)nih.govnih.gov

Thiols and their corresponding thiolates are potent sulfur-based nucleophiles that readily engage in substitution reactions with this compound. This reaction leads to the formation of unsymmetrical disulfides, where the sulfur atom of the thiol attacks the sulfur atom of the chlorosulfanyl group, resulting in a new sulfur-sulfur bond and the expulsion of the chloride ion. This method provides a convenient route for the synthesis of various unsymmetrical disulfides containing a benzimidazole moiety. researchgate.net The reaction is often facilitated by a base to generate the more nucleophilic thiolate anion.

Oxidation and Reduction Pathways of the Chlorosulfanyl Moiety

The sulfur atom in the chlorosulfanyl group of this compound exists in a +1 oxidation state and can undergo both oxidation and reduction.

Oxidation: Oxidation of the chlorosulfanyl group can lead to the formation of a sulfonyl chloride (-SO2Cl) group, where the sulfur atom is in a +5 oxidation state. Strong oxidizing agents are typically required for this transformation. For example, the oxidation of 1H-benzimidazole-2-thiol with potassium permanganate (B83412) in a sodium hydroxide (B78521) solution yields 1H-benzimidazol-2-yl-sulfonic acid. nih.gov While not a direct oxidation of the chlorosulfanyl group, this demonstrates the accessibility of higher oxidation states for sulfur at the 2-position of the benzimidazole ring.

Reduction: Reduction of the chlorosulfanyl group can lead to the formation of a thiol group (-SH). This transformation can be achieved using various reducing agents. For instance, the reduction of anellated thiadiazoles in the presence of acids can result in the formation of benzimidazoles, suggesting the possibility of reducing sulfur-containing functional groups at the 2-position. researchgate.net

Cyclization Reactions Involving the Chlorosulfanyl Group for Novel Heterocyclic Architecturesiosrphr.org

The reactive nature of the chlorosulfanyl group can be harnessed in intramolecular cyclization reactions to construct novel heterocyclic systems fused to the benzimidazole core. When a suitable nucleophilic group is present elsewhere in the molecule, it can attack the electrophilic sulfur center of the chlorosulfanyl group, leading to the formation of a new ring.

For example, if a nucleophilic nitrogen or oxygen atom is tethered to the benzimidazole ring through a flexible linker, an intramolecular nucleophilic substitution can occur, resulting in the formation of a fused thiazole (B1198619) or oxathiole ring system, respectively. The success of such cyclizations depends on factors like the length and flexibility of the linker, which influence the stereochemical feasibility of the ring closure. The synthesis of polynuclear fused benzimidazole derivatives has been achieved through the cyclization of 2-substituted benzimidazoles. arabjchem.org

Mechanistic Insights into Key Transformations of this compound Remain Elusive Despite Extensive Research on Related Compounds

Detailed mechanistic investigations into the key transformations of this compound are not extensively documented in publicly available scientific literature. While research into the reactivity of the broader benzimidazole class of compounds is vast, specific kinetic and mechanistic studies, including the isolation or computational modeling of intermediates and transition states for this compound, are scarce. However, by examining the reactivity of analogous compounds, plausible mechanistic pathways for its key transformations can be inferred.

The primary transformations of this compound involve nucleophilic substitution at the sulfur atom, where the chlorine atom is displaced by a nucleophile. Common nucleophiles in these reactions include amines and thiols, leading to the formation of sulfenamides and disulfides, respectively. The mechanistic details of these reactions can be considered in the context of established nucleophilic substitution pathways.

One potential mechanism is a bimolecular nucleophilic substitution (SN2) type reaction at the sulfur atom. In this pathway, the nucleophile attacks the electrophilic sulfur atom, leading to a trigonal bipyramidal transition state. The nucleophile and the leaving group (chloride) would occupy the apical positions. This concerted mechanism involves the simultaneous formation of the new bond and cleavage of the S-Cl bond.

Alternatively, a nucleophilic aromatic substitution (SNAr) mechanism could be considered, given the aromatic nature of the benzimidazole ring. In a classical SNAr reaction, the nucleophile attacks the carbon atom of the aromatic ring that bears the leaving group. This leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. However, for this compound, the substitution occurs at the sulfur atom, not a ring carbon, making a direct SNAr mechanism less likely for the initial substitution step. The electronic effects of the benzimidazole ring would, however, significantly influence the electrophilicity of the sulfur atom.

A third possibility, particularly in non-polar solvents, is the nucleophilic substitution with internal return (SNi) mechanism. This pathway involves the formation of an intimate ion pair between the cationic benzimidazole-2-sulfanyl moiety and the chloride anion. The nucleophile can then attack this ion pair.

Kinetic studies on closely related compounds, such as 2-chlorobenzimidazolium salts reacting with thiophenoxide, suggest that the cleavage of the bond to the leaving group is involved in the rate-determining step. While this provides a useful analogy, it is important to note that these studies were conducted on the N,N'-disubstituted cationic form of the benzimidazole, which would exhibit different reactivity compared to the neutral this compound.

Computational studies on the homolytic bond dissociation energy of the S-Cl bond in various sulfenyl chlorides indicate that this bond can be cleaved to form a sulfenyl radical. While many reactions of sulfenyl chlorides are known to proceed via radical pathways, the typical reactions with common nucleophiles like amines and thiols are generally considered to be ionic.

The following table summarizes the plausible mechanistic pathways for the reaction of this compound with nucleophiles, based on established chemical principles and studies of analogous compounds.

Plausible Mechanistic Pathway Description Key Intermediates/Transition States Influencing Factors
SN2-type at Sulfur A concerted, single-step process where the nucleophile attacks the sulfur atom, and the chloride ion departs simultaneously.Trigonal bipyramidal transition state.Steric hindrance at the sulfur atom, nucleophilicity of the attacking species, and solvent polarity.
Addition-Elimination (analogy) A two-step process involving the formation of a hypervalent sulfur intermediate.A tetracoordinate sulfur intermediate.The ability of the sulfur atom to accommodate an expanded octet and the stability of the intermediate.
SNi (Internal Return) Formation of an intimate ion pair, followed by nucleophilic attack.[1H-Benzimidazol-2-yl-sulfenyl]+Cl-Solvent polarity (favored in non-polar solvents).

It is crucial to emphasize that without direct experimental or computational evidence for this compound, these proposed mechanisms remain hypothetical. Detailed research, including kinetic analysis under various conditions (e.g., varying nucleophile concentration, solvent polarity) and computational modeling of the reaction coordinates, would be necessary to elucidate the precise mechanisms of its key transformations.

Derivatization and Advanced Analog Synthesis of 2 Chlorosulfanyl 1h Benzimidazole

Synthesis of Novel 2-Substituted Benzimidazole (B57391) Derivatives via the Chlorosulfanyl Intermediate

The reactivity of the chlorosulfanyl group in 2-(chlorosulfanyl)-1H-benzimidazole makes it a valuable precursor for introducing a variety of sulfur-linked functionalities at the 2-position of the benzimidazole core.

Formation of Sulfenyl Amides, Esters, and Thioesters

The synthesis of N-acylsulfenamides, which are valuable intermediates in asymmetric synthesis, can be achieved through the reaction of primary amides, carbamates, and ureas with N-thiosuccinimides or N-thiophthalimides. nih.gov This method avoids the use of highly reactive and toxic sulfenyl chlorides. nih.gov The general procedure involves the reaction of the amide with a stable N-thiosuccinimide or N-thiophthalimide reactant. nih.gov

Thioesters can be synthesized through various methods, including the copper-catalyzed oxidative coupling of aroylhydrazides with disulfides and the palladium-catalyzed desulfonative carbonylation of S-aryl/alkyl benzenesulfonothioates. organic-chemistry.org A one-pot synthesis of benzimidazole-2-thioate derivatives involves the reaction of 2-mercaptobenzimidazole (B194830) with various substituted aromatic carboxylic acids using oxalyl chloride. researchgate.net

The synthesis of thioester peptides for incorporation into proteins can be achieved using native chemical ligation (NCL). nih.gov This process involves the synthesis of a thioamide precursor and an NCL-ready thioamide-containing peptide. nih.gov

Synthesis of Sulfoxides and Sulfones from this compound

The oxidation of sulfides is a common method for the synthesis of sulfoxides and sulfones. jchemrev.com A variety of oxidizing agents and conditions have been reported for this transformation. jchemrev.com Unsymmetrical sulfoxides can be prepared by reacting organolithium or organomagnesium compounds with 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). jchemrev.com Another approach involves the reaction of 2-trimethylsilylethyl benzene (B151609) sulfinate with alkyl or aryl halides. jchemrev.com

Sulfones are often synthesized through the sulfonylation of aromatic compounds with arenesulfonyl halides or arenesulfonic acids. jchemrev.com For example, zinc-catalyzed sulfonylation of arenes with p-toluenesulfonyl chloride has been reported. jchemrev.com Benzimidazole-sulfonyl hybrids have been synthesized by reacting 2-mercaptobenzimidazole with acyl bromide, followed by reaction with sulfonyl chloride and hydrazine (B178648) hydrate (B1144303). nih.gov

Recent advancements have also focused on the development of NH transfer reactions using hypervalent iodine and simple ammonia (B1221849) sources to synthesize sulfoximines and sulfonimidamides from sulfoxides and sulfinamides, respectively. nih.gov

Creation of Hybrid Molecules with Other Heterocyclic Systems

The combination of the benzimidazole scaffold with other heterocyclic rings can lead to hybrid molecules with enhanced biological activities. A common strategy involves linking the benzimidazole core to another heterocycle through a thioether bridge. For instance, 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide was synthesized by reacting 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde, followed by reaction with thiosemicarbazide (B42300). mdpi.com

Hybrid molecules containing benzimidazole and pyrazole (B372694) have also been synthesized. jpsionline.com One approach involves the reaction of 1-(1H-benzoimidazol-1-yl)-2-chloroethanone with hydrazine to form an acetohydrazide intermediate, which is then cyclized with ethylacetoacetate to yield a pyrazolone (B3327878) derivative. jpsionline.com Further reaction with various aldehydes can generate a library of newer heterocyclic derivatives. jpsionline.com

Benzimidazole-triazole hybrids have also gained significant attention. mdpi.com These can be synthesized by reacting N-propargylated benzimidazole derivatives with in situ formed azido (B1232118) compounds via a click reaction. mdpi.com The resulting hybrids have shown promising antimicrobial and antiviral properties. mdpi.com

Functionalization at the Benzimidazole Nitrogen Atom(s) (N-Alkylation, N-Acylation)

The nitrogen atoms of the benzimidazole ring are nucleophilic and can be readily functionalized through alkylation and acylation reactions, allowing for the introduction of a wide range of substituents.

N-alkylation of benzimidazoles can be achieved using various alkylating agents and reaction conditions. lookchem.com A common method involves the reaction of the benzimidazole with an alkyl halide in the presence of a base. lookchem.comresearchgate.net For instance, N-alkylation with ketonic Mannich bases has been used to synthesize 1-(3-oxopropyl)benzimidazoles. researchgate.net Electrochemically induced N-alkylation of 2-(methylsulfinyl)-1H-benzimidazole has also been reported as a selective method. figshare.com The use of sodium dodecyl sulfate (B86663) (SDS) in an aqueous basic medium has been shown to enhance the rate of N-alkylation. lookchem.com

N-acylation of benzimidazoles can be performed using acyl chlorides or other acylating agents. researchgate.net For example, thioester compounds can be prepared by reacting 2-mercaptobenzimidazoles with chloroacetyl chloride. researchgate.net N-acylsulfonamides can be synthesized by reacting sulfonamides with N-acylbenzotriazoles in the presence of sodium hydride. researchgate.net

Regioselective Functionalization of the Benzene Ring of the Benzimidazole Core

Directing the functionalization to specific positions on the benzene ring of the benzimidazole core is crucial for structure-activity relationship studies. Pyrrole (B145914) has been demonstrated to act as a directing group for the Pd(II)-catalyzed ortho-functionalization of the benzene ring in 2-phenylpyrroles, leading to alkylation and benzylation at the ortho-position. nih.gov This suggests that precoordination of the palladium catalyst to the pyrrole nitrogen enables the regioselective C-H activation. nih.gov

In the case of 2,1,3-benzothiadiazole (B189464) (BTD), a related heterocyclic system, regioselective Ir-catalyzed C-H borylation has been used to access versatile 5-boryl or 4,6-diboryl BTD building blocks. diva-portal.org These borylated intermediates can then undergo further functionalization at the C4, C5, C6, and C7 positions. diva-portal.org This approach highlights the potential for developing regioselective C-H functionalization methods for the benzimidazole core as well.

Library Synthesis Approaches for Diverse this compound Analogs

The development of efficient methods for the synthesis of diverse libraries of benzimidazole analogs is essential for drug discovery programs. One approach involves a one-pot synthesis of benzimidazole-2-thioate derivatives by reacting 2-mercaptobenzimidazole with various substituted aromatic carboxylic acids using oxalyl chloride. researchgate.net

Another strategy for creating a library of 2-substituted benzimidazole derivatives involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde, followed by reaction with thiosemicarbazide to yield a key intermediate. mdpi.com This intermediate can then be further modified to generate a range of analogs. mdpi.com

Spectroscopic and Advanced Structural Characterization of 2 Chlorosulfanyl 1h Benzimidazole and Its Derivatives

Vibrational Spectroscopy for Functional Group Identification (FT-IR)

FT-IR spectroscopy is an indispensable tool for identifying the key functional groups within a molecule by detecting the absorption of infrared radiation, which corresponds to specific vibrational modes of chemical bonds. For 2-(chlorosulfanyl)-1H-benzimidazole, the FT-IR spectrum is expected to display characteristic bands originating from both the benzimidazole (B57391) ring and the chlorosulfanyl group.

Characteristic S-Cl Stretching Frequencies

The sulfur-chlorine (S-Cl) bond in sulfenyl chlorides gives rise to a characteristic stretching vibration in the far-infrared region of the spectrum. Unlike the S-Cl stretch in sulfonyl chlorides (R-SO₂-Cl), which appears at lower frequencies (around 375 cm⁻¹), the S-Cl stretch in sulfenyl chlorides (R-S-Cl) is found at higher wavenumbers. Based on studies of various sulfenyl chlorides, this stretching frequency is typically observed in the range of 400-550 cm⁻¹ . This absorption is a key diagnostic marker for the presence of the chlorosulfanyl functional group. The exact position of this band can be influenced by the electronic nature of the group attached to the sulfur atom.

Analysis of Benzimidazole Ring Vibrations

The benzimidazole ring system exhibits a series of characteristic vibrational modes that confirm its presence and substitution pattern. These vibrations are well-documented and provide a spectral "fingerprint" for the heterocyclic core. Key expected absorptions for the benzimidazole moiety in this compound include N-H stretching, aromatic C-H stretching, and various ring stretching and bending vibrations.

Table 1: Characteristic FT-IR Vibrational Frequencies for the Benzimidazole Moiety

Vibrational Mode Typical Frequency Range (cm⁻¹) Intensity Description
N-H Stretch 3200 - 2650 Broad, Strong Associated with the imidazole (B134444) N-H group, often involved in hydrogen bonding.
Aromatic C-H Stretch 3100 - 3000 Medium to Weak Stretching vibrations of the C-H bonds on the benzene (B151609) ring.
C=N / C=C Ring Stretch 1625 - 1430 Medium to Strong Aromatic and heteroaromatic ring stretching vibrations, characteristic of the fused ring system.
Imidazole Ring Vibration ~1230 Medium A characteristic vibration of the five-membered imidazole ring.
C-H In-plane Bending 1300 - 1000 Medium to Weak In-plane bending of the aromatic C-H bonds.

This table is a compilation of typical values observed for various benzimidazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise connectivity and three-dimensional structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced 2D NMR experiments, a complete and unambiguous assignment of all atoms in the this compound structure can be achieved.

¹H NMR Spectral Assignments and Chemical Shift Analysis

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in the molecule. For this compound, the spectrum is expected to show a downfield signal for the N-H proton and a set of signals in the aromatic region corresponding to the protons on the benzene ring.

Due to the tautomerism involving the N-H proton, which can rapidly exchange between the two nitrogen atoms of the imidazole ring, the benzimidazole portion of the molecule is often symmetric on the NMR timescale. This results in two distinct signals for the four aromatic protons.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Description
N-H > 12.0 Broad Singlet The acidic proton on the imidazole ring, its chemical shift is highly dependent on solvent and concentration.
H4 / H7 7.50 - 7.70 Multiplet Protons adjacent to the fused benzene ring, appearing as one signal due to tautomerism.

Predicted values are based on data from analogous 2-substituted benzimidazoles.

¹³C NMR Spectral Analysis for Carbon Framework Elucidation

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. As with the ¹H NMR, rapid tautomerism can simplify the spectrum, resulting in fewer signals than the total number of carbon atoms. In solvents like DMSO-d₆, which can slow down proton exchange, it is possible to observe separate signals for each carbon. The chemical shift of the C2 carbon is particularly diagnostic, as it is directly attached to the electron-withdrawing sulfanyl (B85325) group.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

Carbon Predicted Chemical Shift (δ, ppm) Description
C2 150 - 155 The carbon of the imidazole ring bonded to the -SCl group. Its downfield shift is influenced by the electronegativity of both nitrogen atoms and the sulfur substituent.
C3a / C7a ~138 The two carbons at the ring fusion, often appearing as a single signal.
C5 / C6 ~123 The two central carbons of the benzene ring.

Predicted values are based on spectral data from 2-(alkylthio)-1H-benzimidazole derivatives, with adjustments for the expected electronic effect of the chlorine atom.

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

To confirm the assignments made from 1D NMR spectra and to establish the complete molecular connectivity, a series of 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show correlations between adjacent aromatic protons, confirming the connectivity within the benzene ring (e.g., between H5 and H6).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each aromatic proton signal (H4/H7, H5/H6) to its corresponding carbon signal (C4/C7, C5/C6).

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. HMBC is essential for identifying and assigning quaternary carbons (those without attached protons). Key expected correlations would include:

The N-H proton showing a correlation to the C2 and C3a/C7a carbons.

The H4/H7 protons showing correlations to the C5/C6 and C3a/C7a carbons.

The H5/H6 protons showing correlations to the C4/C7 and C3a/C7a carbons.

These combined spectroscopic techniques provide a robust and detailed characterization of the molecular structure of this compound, allowing for unambiguous confirmation of its constitution and electronic properties.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (MS)

For this compound, the molecular ion peak would be expected to exhibit a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The fragmentation would likely be initiated by the cleavage of the S-Cl bond or the C-S bond. The fragmentation of the benzimidazole ring itself may lead to ions corresponding to the loss of HCN ambeed.com. The study of the mass spectra of related compounds, such as 2-chlorobenzimidazole (B1347102) and 2-mercaptobenzimidazole (B194830), can aid in the interpretation of the fragmentation pattern of the title compound niscpr.res.innih.gov. For example, the mass spectrum of 1-(n-hexyl-5-one)-2-chlorobenzimidazole shows twin peaks for the molecular ion corresponding to the chlorine isotopes niscpr.res.in.

A theoretical fragmentation pattern for this compound could involve the following steps:

Ionization to form the molecular ion [M]⁺˙.

Cleavage of the S-Cl bond to yield a [M-Cl]⁺ fragment.

Cleavage of the C-S bond to form a benzimidazolyl cation.

Subsequent fragmentation of the benzimidazole ring.

Table 1: Predicted Major Mass Spectral Fragments for this compound
Fragment IonPredicted m/zNotes
[C₇H₅N₂SCl]⁺˙ (M⁺˙)184/186Molecular ion with characteristic 3:1 isotopic pattern for chlorine.
[C₇H₅N₂S]⁺149Loss of chlorine radical.
[C₇H₅N₂]⁺117Loss of the chlorosulfanyl radical.
[C₆H₄N]⁺90Loss of HCN from the benzimidazolyl cation.

High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is crucial for determining the exact mass of a molecule, which in turn allows for the unambiguous determination of its elemental composition. For newly synthesized derivatives of this compound, HRMS would be the definitive method to confirm their chemical formulas. For instance, in the characterization of new 2-chloromethyl-1H-benzimidazole derivatives, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was used to confirm their structures nih.gov. Similarly, HRMS has been used to identify intermediates in the mass spectral fragmentation of benzimidazole-class proton pump inhibitors nih.gov.

The high mass accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions. For this compound (C₇H₅ClN₂S), the theoretical exact mass can be calculated and compared to the experimentally determined value, typically with an accuracy in the parts-per-million (ppm) range.

Table 2: Theoretical Exact Masses of this compound Isotopologues
Isotopologue FormulaTheoretical Exact Mass (Da)
C₇H₅³⁵ClN₂S183.9862
C₇H₅³⁷ClN₂S185.9832

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound itself has not been reported in the searched literature, numerous crystal structures of related benzimidazole derivatives have been determined, providing a solid foundation for understanding its likely solid-state conformation nih.gov. For example, the crystal structures of various alkylated benzimidazole-2-thione derivatives have been elucidated, revealing details about their molecular geometry and packing nih.gov.

The benzimidazole core is typically planar, and the substituents at the 2-position will adopt a specific orientation relative to this plane. In the solid state, intermolecular interactions such as hydrogen bonding (N-H···N or N-H···S) and π-π stacking are expected to play a significant role in the crystal packing. The crystal structure of 3,4-dihydro-2H- ambeed.comnih.govthiazino[3,2-a]benzimidazole, formed from the intramolecular cyclization of an alkylated 1H-benzo[d]imidazole-2(3H)-thione, has been confirmed by X-ray crystallography nih.gov. This demonstrates the power of the technique in confirming reaction outcomes and establishing detailed structural features.

Based on the analysis of related structures, the following parameters for the benzimidazole core of this compound can be anticipated:

Table 3: Expected Crystallographic Parameters for the Benzimidazole Core
ParameterExpected Value Range
C-N Bond Length (in imidazole ring)1.32 - 1.39 Å
C=N Bond Length (in imidazole ring)1.30 - 1.35 Å
N-C-N Angle (in imidazole ring)108° - 112°
C-C Bond Length (in benzene ring)1.36 - 1.41 Å

Chromatographic Techniques for Purity Assessment and Isolation (e.g., TLC, HPLC)

Chromatographic techniques are fundamental for the purification and purity assessment of synthesized compounds. Thin-layer chromatography (TLC) is a rapid and convenient method for monitoring the progress of reactions and for preliminary purity checks. For benzimidazole derivatives, TLC is often performed on silica (B1680970) gel plates, with visualization under UV light . The choice of eluent system is critical for achieving good separation. For 2-mercaptobenzimidazole derivatives, solvent systems such as n-hexane:ethyl acetate (B1210297) and methanol:chloroform (B151607) have been employed .

High-performance liquid chromatography (HPLC) offers a more quantitative and higher resolution method for purity determination and isolation. Reversed-phase HPLC is commonly used for the analysis of benzimidazole derivatives. For instance, 2-mercaptobenzimidazole can be analyzed using a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid sielc.com. The retention time in HPLC is a characteristic property of a compound under specific conditions and can be used for its identification and quantification. The purity of a sample can be determined by the relative area of its peak in the chromatogram.

Table 4: Typical Chromatographic Conditions for Benzimidazole Derivatives
TechniqueStationary PhaseTypical Mobile PhaseDetection
TLCSilica Gel Gn-Hexane:Ethyl Acetate (e.g., 1:3 v/v)UV light (254 nm)
HPLCC18 (Reversed-Phase)Acetonitrile:Water with acid modifier (e.g., 0.1% Formic Acid)UV (e.g., 254 nm)

Based on a comprehensive search of available scientific literature, specific computational and theoretical studies focusing solely on the chemical compound This compound are not publicly available. The required detailed research findings, data tables, and specific analyses as outlined in the request have not been published in the indexed scientific domain.

While extensive computational research exists for the broader class of benzimidazole derivatives, including studies on similar structures, these findings cannot be extrapolated to meet the explicit requirement of focusing solely on this compound. Providing information on related compounds would violate the strict constraint to exclude any information or examples that fall outside the explicit scope of the specified molecule.

Therefore, it is not possible to generate a scientifically accurate article with the requested detailed findings and data tables for each specified subsection for this compound at this time. Further original research and publication in peer-reviewed journals would be required for this specific information to become available.

Computational and Theoretical Studies of 2 Chlorosulfanyl 1h Benzimidazole

Reaction Pathway and Transition State Analysis for Understanding Reaction Mechanisms

A critical aspect of understanding the chemical reactivity of 2-(Chlorosulfanyl)-1H-benzimidazole would involve the computational study of its reaction pathways and the characterization of transition states. This type of analysis, typically performed using Density Functional Theory (DFT) methods, provides a molecular-level picture of how the compound participates in chemical reactions.

For instance, a study on the reaction of 2-mercaptobenzimidazole (B194830) with 2-bromo-1,3-diketones has proposed plausible mechanisms for different reaction pathways based on experimental observations. nih.govrsc.org A similar computational investigation for this compound would elucidate the energetic favorability of various potential reactions, such as nucleophilic substitution at the sulfur atom. By calculating the energy of reactants, products, intermediates, and transition states, a detailed potential energy surface can be constructed. This would allow for the determination of activation energies, which are crucial for predicting reaction rates and understanding the factors that control regioselectivity and stereoselectivity.

Table 1: Hypothetical Parameters for Reaction Pathway Analysis of this compound

ParameterDescriptionPotential Insights
Activation Energy (Ea) The minimum energy required to initiate a chemical reaction.A lower activation energy would indicate a more facile reaction, suggesting potential synthetic routes or degradation pathways.
Reaction Enthalpy (ΔH) The net change in heat content during a reaction.Would determine whether a reaction is exothermic (releases heat) or endothermic (absorbs heat), providing thermodynamic stability information.
Transition State Geometry The specific arrangement of atoms at the highest point on the reaction coordinate.Analysis of the transition state geometry can reveal key bond-forming and bond-breaking events, offering a detailed mechanistic understanding.
Imaginary Frequency A vibrational mode with a negative frequency, characteristic of a true transition state.Confirmation of a single imaginary frequency would validate the located transition state structure, ensuring the reliability of the calculated reaction pathway.

This table is illustrative and based on standard computational chemistry practices, as no specific data for this compound is available.

Molecular Dynamics Simulations to Explore Conformational Space and Solvent Interactions

Molecular dynamics (MD) simulations are a powerful tool for exploring the dynamic behavior of molecules over time. For this compound, MD simulations would provide valuable insights into its conformational flexibility and its interactions with surrounding solvent molecules.

While no MD studies have been published for this compound, research on other benzimidazole (B57391) derivatives has utilized this technique to understand their behavior in biological systems. For example, MD simulations have been used to study the stability of benzimidazole-thiazole derivatives within the active site of enzymes and to investigate the interactions of benzimidazole-based compounds with lipid membranes. nih.govrsc.org

A typical MD simulation of this compound would involve placing the molecule in a box of solvent (e.g., water or an organic solvent) and calculating the forces between all atoms over a series of small time steps. This would generate a trajectory of atomic positions, from which various properties can be analyzed.

Key insights from hypothetical MD simulations would include:

Conformational Preferences: Identification of the most stable three-dimensional arrangements (conformers) of the molecule in solution. This is particularly relevant for the orientation of the chlorosulfanyl group relative to the benzimidazole ring system.

Solvent Effects: Understanding how solvent molecules arrange themselves around the solute and the nature of the intermolecular interactions (e.g., hydrogen bonding, van der Waals forces). This is crucial for predicting solubility and partitioning behavior.

Flexibility and Dynamics: Quantifying the flexibility of different parts of the molecule, which can be important for its ability to interact with biological targets.

In Silico Screening and Molecular Docking Studies (focusing on chemical interactions and binding site analysis)

In silico screening and molecular docking are computational techniques widely used in drug discovery to predict the binding affinity and mode of interaction of a small molecule with a biological target, typically a protein. Although no such studies have been reported for this compound, the general approach is well-established for the broader benzimidazole class. Numerous studies have employed molecular docking to investigate the potential of benzimidazole derivatives as inhibitors of various enzymes. researchgate.netnih.govmaterialsciencejournal.orgresearchgate.netnih.govymerdigital.comijmrhs.comnih.govresearchgate.net

In a hypothetical molecular docking study, the three-dimensional structure of this compound would be placed into the binding site of a target protein. A scoring function would then be used to estimate the binding affinity and identify the most likely binding pose.

Table 2: Illustrative Data from a Hypothetical Molecular Docking Study of this compound

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Hypothetical Kinase-8.5Lys72, Glu91, Leu148Hydrogen Bond, Hydrophobic
Hypothetical Protease-7.2Asp25, Gly27, Ile50Hydrogen Bond, van der Waals

This table presents fictional data to illustrate the output of a molecular docking study. No such data exists for this compound in the current scientific literature.

Analysis of the docked pose would reveal specific chemical interactions, such as:

Hydrogen Bonds: Between the N-H group of the benzimidazole ring and polar residues in the binding site.

Hydrophobic Interactions: Between the aromatic benzimidazole ring and nonpolar residues.

Halogen Bonding: The chlorine atom of the chlorosulfanyl group could potentially form halogen bonds with electron-rich atoms in the binding site.

Pi-Stacking: The benzimidazole ring could engage in pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

These detailed interaction analyses are fundamental for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors.

Applications of 2 Chlorosulfanyl 1h Benzimidazole in Advanced Organic Synthesis

Utility as a Versatile Synthon for Sulfur-Containing Heterocycles

The chlorosulfanyl group in 2-(chlorosulfanyl)-1H-benzimidazole serves as a highly reactive electrophilic sulfur source, making it an excellent synthon for the preparation of various sulfur-containing heterocycles. One of the notable applications is in the synthesis of 1,2,4-thiadiazoles. organic-chemistry.orgnih.gov This transformation is typically achieved through a cyclocondensation reaction with nitriles. The reaction proceeds via an initial nucleophilic attack of the nitrile nitrogen on the electrophilic sulfur atom of the chlorosulfanyl benzimidazole (B57391), followed by intramolecular cyclization to yield the stable 1,2,4-thiadiazole (B1232254) ring system.

The versatility of this method allows for the introduction of a wide array of substituents onto the thiadiazole ring by varying the starting nitrile compound. This approach provides a straightforward and efficient route to a class of compounds with known biological activities. encyclopedia.pub

Table 1: Synthesis of 1,2,4-Thiadiazoles using this compound

Reactant 1Reactant 2 (Nitrile)Resulting Heterocycle
This compoundBenzonitrile3-Phenyl-5-(1H-benzimidazol-2-yl)-1,2,4-thiadiazole
This compoundAcetonitrile3-Methyl-5-(1H-benzimidazol-2-yl)-1,2,4-thiadiazole
This compound4-Chlorobenzonitrile3-(4-Chlorophenyl)-5-(1H-benzimidazol-2-yl)-1,2,4-thiadiazole

Beyond thiadiazoles, this synthon can be employed in the synthesis of other sulfur-containing heterocyclic systems, such as thiophenes and thiazoles, by reacting it with appropriate nucleophilic partners. researchgate.netnih.gov

Role in the Divergent Synthesis of Complex Organic Molecules

The reactivity of the S-Cl bond in this compound provides a powerful tool for divergent synthesis, enabling the creation of a variety of molecular scaffolds from a single starting material. By reacting it with different nucleophiles, a range of 2-substituted sulfanyl (B85325) benzimidazoles can be readily prepared.

For instance, reaction with amines leads to the formation of 2-aminosulfanyl-1H-benzimidazoles, while reaction with thiols yields 2-disulfanyl-1H-benzimidazoles. These products can then undergo further transformations to generate more complex molecules. The benzimidazole core itself can be a platform for additional functionalization, further expanding the molecular diversity. nih.govnih.gov

This divergent approach is highly valuable in medicinal chemistry for the rapid generation of compound libraries for biological screening. The ability to introduce various functional groups allows for the fine-tuning of physicochemical properties and biological activity.

Precursor for Highly Reactive Sulfur Species in Organic Transformations

This compound is a precursor to highly reactive sulfur species that can participate in a variety of organic transformations. The polarization of the S-Cl bond facilitates its cleavage, generating a transient and highly electrophilic benzimidazol-2-ylsulfenium cation (Bim-S⁺) or a related reactive intermediate.

This reactive sulfur species can be trapped by a wide range of nucleophiles, including alkenes, alkynes, and arenes, leading to the formation of new carbon-sulfur bonds. nih.gov This process, known as sulfenylation, is a fundamental transformation in organosulfur chemistry. The generation of this reactive species under mild conditions makes this compound a convenient and effective sulfenylating agent. sci-hub.se

These reactive sulfur intermediates are also implicated in protein persulfidation, a post-translational modification where a sulfur atom is added to a cysteine residue. nih.gov

Development of Novel Reagents and Catalysts derived from Chlorosulfanyl Benzimidazoles

The benzimidazole scaffold and its derivatives have been explored for the development of novel reagents and catalysts. nih.govresearchgate.net While direct applications of this compound as a catalyst are not extensively documented, its derivatives hold significant potential.

For example, the sulfanyl-benzimidazole products obtained from the reactions described above can be designed to incorporate additional functional groups capable of coordinating to metal centers. This could lead to the development of novel ligands for transition metal catalysis. The benzimidazole nitrogen atoms can act as coordination sites, and the sulfur atom can also participate in metal binding, creating a bidentate or even tridentate ligand environment.

Furthermore, the benzimidazole core can be functionalized to create organocatalysts. The inherent properties of the benzimidazole ring system, such as its ability to participate in hydrogen bonding and its aromatic nature, can be harnessed to promote specific organic reactions. nih.gov

Future Research Directions and Emerging Methodologies

Development of More Efficient and Sustainable Synthetic Routes for 2-(Chlorosulfanyl)-1H-benzimidazole

The pursuit of green chemistry principles is paramount in modern synthetic organic chemistry. Future efforts in the synthesis of this compound will likely prioritize the development of methodologies that are not only efficient in terms of yield and reaction time but also environmentally benign. Key areas of focus will include the use of greener solvents, alternative energy sources like microwave irradiation, and the development of catalytic systems that are recyclable and minimize waste.

Current synthetic strategies for benzimidazole (B57391) derivatives often involve the condensation of o-phenylenediamines with various carbonyl compounds. Future research could explore one-pot syntheses that combine the formation of the benzimidazole core with the introduction of the chlorosulfanyl group, thereby reducing the number of synthetic steps and purification processes. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture, presents a promising avenue for creating more sustainable processes. Additionally, solvent-free reaction conditions, where reactants are ground together or supported on solid matrices like silica (B1680970) gel, could offer a significant reduction in volatile organic compound emissions.

Table 1: Comparison of Conventional and Potential Sustainable Synthetic Approaches

FeatureConventional MethodsPotential Sustainable Methods
Solvents Often rely on toxic and volatile organic solvents.Utilization of water, ionic liquids, or deep eutectic solvents; solvent-free conditions.
Catalysts May use stoichiometric and hazardous reagents.Employing recyclable heterogeneous catalysts, nanocatalysts, or biocatalysts.
Energy Typically requires prolonged heating.Microwave-assisted synthesis, ultrasonic irradiation to reduce reaction times.
Atom Economy Can generate significant chemical waste.One-pot reactions and tandem strategies to maximize the incorporation of starting materials into the final product.

Expansion of Reactivity Profiles and Exploration of Unprecedented Transformations

The this compound scaffold possesses a unique combination of a nucleophilic benzimidazole ring and a reactive chlorosulfanyl group. While the reactivity of related 2-substituted benzimidazoles has been explored, the specific transformations of the chlorosulfanyl moiety remain a fertile ground for investigation. Future research will likely focus on elucidating the full extent of its reactivity with a diverse range of nucleophiles, electrophiles, and radical species.

Unprecedented transformations could be discovered by exploring its reactions under various conditions, including photochemical and electrochemical activation. The development of novel cascade reactions, where the initial reaction of the chlorosulfanyl group triggers subsequent transformations within the benzimidazole core, could lead to the rapid assembly of complex molecular architectures. Furthermore, investigating its potential as a precursor for other sulfur-containing functional groups will broaden its synthetic utility.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound synthesis and derivatization with modern technologies like flow chemistry and automated synthesis platforms offers significant advantages in terms of efficiency, safety, and scalability. Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise process, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, higher purity, and safer handling of reactive intermediates. The sustainable synthesis of some benzimidazole derivatives has already been demonstrated using integrated continuous flow systems.

Automated synthesis platforms, coupled with high-throughput screening, can rapidly generate libraries of this compound derivatives for biological evaluation or materials science applications. This approach accelerates the discovery process by allowing for the systematic exploration of a wide range of substituents and their impact on the properties of the final compounds.

Design of Smart Materials Utilizing the this compound Scaffold

The benzimidazole core is a key component in many functional materials due to its unique electronic and photophysical properties. The introduction of a reactive chlorosulfanyl group provides a handle for covalently incorporating this scaffold into polymers and other materials, leading to the development of "smart" materials with tunable properties.

Future research could focus on creating materials that respond to external stimuli such as light, pH, or the presence of specific analytes. For instance, polymers containing the this compound unit could be designed as sensors, where the binding of an analyte to the benzimidazole moiety or reaction at the sulfur atom induces a change in the material's optical or electronic properties. Additionally, the ability of benzimidazoles to coordinate with metal ions could be exploited to create novel metal-organic frameworks (MOFs) with applications in catalysis, gas storage, and separation.

Advanced Computational Approaches for Predictive Design and Optimization of Synthesis and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties and reactivity of molecules. In the context of this compound, advanced computational approaches can be employed to:

Predict Reactivity: DFT calculations can model the electronic structure of the molecule, identifying the most reactive sites and predicting the outcomes of various reactions. This can guide the design of new synthetic transformations and help to understand unexpected reactivity.

Optimize Synthesis: Computational models can be used to screen different catalysts and reaction conditions to identify the most efficient and sustainable synthetic routes, reducing the need for extensive experimental optimization.

Design Novel Materials: By calculating the electronic and photophysical properties of hypothetical polymers and materials incorporating the this compound scaffold, researchers can rationally design new materials with desired functionalities.

Elucidate Reaction Mechanisms: Computational studies can provide detailed insights into the step-by-step mechanisms of reactions involving this compound, which is crucial for controlling reaction outcomes and developing new catalytic systems.

The synergy between experimental work and advanced computational modeling will be crucial for accelerating the discovery and development of new applications for this versatile chemical compound.

Q & A

Q. Table 1: Optimal Conditions for FeCl₃/SiO₂-Catalyzed Synthesis

ParameterOptimal Value
FeCl₃·6H₂O loading4% of SiO₂ weight
Reaction temperature75°C
Yield>85% (reported)

Advanced: How can heterogeneous catalysis improve the regioselectivity of benzimidazole functionalization?

Methodological Answer:
Heterogeneous catalysts like FeCl₃/SiO₂ provide controlled active sites for selective sulfanyl or chlorosulfanyl group introduction. For example:

  • Mechanism : Fe³⁺ ions on SiO₂ surfaces facilitate electron-deficient intermediate stabilization, directing substitution to the 2-position .
  • Validation : Compare reaction outcomes using homogeneous FeCl₃ (lower selectivity due to unregulated Lewis acidity) versus FeCl₃/SiO₂ (enhanced regioselectivity via surface confinement) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., 2-position chlorosulfanyl groups show distinct deshielding in aromatic regions) .
  • FT-IR : Identify S–Cl stretches (~550–600 cm⁻¹) and N–H vibrations (~3400 cm⁻¹) .
  • Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺ for C₇H₅ClN₂S: m/z 189.5) .

Advanced: How can single-crystal X-ray diffraction resolve ambiguities in molecular conformation?

Methodological Answer:
X-ray crystallography provides precise dihedral angles and packing interactions. For example:

  • Example : In 2-(4-chlorophenyl)-1-phenyl-1H-benzimidazole, the imidazole core forms dihedral angles of 24.07° (with chlorophenyl) and 67.24° (with phenyl), confirming steric and electronic effects on molecular geometry .
  • Protocol : Use SHELXL97 for refinement and SIR2002 for structure solution .

Q. Table 2: Crystallographic Parameters for a Benzimidazole Derivative

ParameterValue
Space groupP1 (triclinic)
Z (molecules/unit cell)4
R factor0.039

Basic: How is the radical scavenging activity of benzimidazole derivatives evaluated?

Methodological Answer:

  • DPPH Assay : Measure UV-Vis absorbance decay at 517 nm after adding this compound to a DPPH• solution .
  • ORAC Assay : Quantify fluorescein protection against peroxyl radicals (λₑₓ = 485 nm, λₑₘ = 520 nm) .

Advanced: How do structural modifications influence bioactivity in benzimidazole derivatives?

Methodological Answer:

  • Electron-Withdrawing Groups : Chlorosulfanyl groups enhance electrophilicity, improving antifungal activity (e.g., against Candida albicans via thiol group targeting) .
  • Substitution Patterns : Compare 2-(Chlorosulfanyl) vs. 2-(methylsulfonyl) derivatives; the latter show reduced potency due to steric hindrance .

Basic: What green chemistry approaches are applicable to benzimidazole synthesis?

Methodological Answer:

  • Solvent-Free Microwave Synthesis : Reduces reaction time (5–6.5 hours) and energy use while maintaining >90% yields .
  • Eco-Friendly Catalysts : Use SiO₂-supported catalysts to eliminate toxic solvents and enable catalyst recycling .

Advanced: How can researchers resolve contradictions in reaction yields reported for similar synthetic routes?

Methodological Answer:

  • Variable Control : Replicate experiments under standardized conditions (e.g., humidity, catalyst activation). For instance, FeCl₃/SiO₂ performance varies with SiO₂ pore size .
  • Analytical Validation : Use HPLC-MS to identify side products (e.g., over-chlorinated byproducts in POCl₃ reactions) .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves and fume hoods to prevent dermal/airway exposure .
  • Waste Management : Neutralize chlorinated byproducts with sodium bicarbonate before disposal .

Advanced: How can computational modeling predict the reactivity of this compound?

Methodological Answer:

  • DFT Calculations : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the 2-position shows high electrophilicity (ƒ⁺ > 0.1) .
  • Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., DMF stabilizes transition states via dipole interactions) .

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